Pseudomycin A
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Overview
Description
The compound “Pseudomycin A” is a highly complex organic molecule. Such compounds often have significant roles in various scientific fields, including chemistry, biology, and medicine. The intricate structure suggests multiple functional groups and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic strategies might include:
Stepwise Assembly: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Groups: Using temporary modifications to protect reactive sites during intermediate steps.
Coupling Reactions: Forming bonds between different molecular fragments using reagents like coupling agents.
Industrial Production Methods
Industrial production of complex organic compounds often relies on:
Batch Processes: Sequential addition of reagents and purification of intermediates.
Flow Chemistry: Continuous flow reactors to improve efficiency and scalability.
Biotechnological Methods: Using enzymes or microorganisms to catalyze specific reactions.
Chemical Reactions Analysis
Types of Reactions
The compound likely undergoes various types of chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of specific atoms.
Substitution Reactions: Replacing one functional group with another.
Hydrolysis: Breaking bonds using water.
Common Reagents and Conditions
Typical reagents and conditions might include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal complexes.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Creating new compounds with modified properties.
Catalysis: Using the compound as a catalyst in various chemical reactions.
Biology
Biochemical Studies: Investigating interactions with biological molecules.
Enzyme Inhibition: Studying the compound’s effect on enzyme activity.
Medicine
Drug Development: Exploring potential therapeutic applications.
Diagnostics: Using the compound in diagnostic assays.
Industry
Material Science: Developing new materials with unique properties.
Agriculture: Formulating agrochemicals for crop protection.
Mechanism of Action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzymes.
Signal Transduction: Modulating cellular signaling pathways.
Gene Expression: Affecting the transcription or translation of genes.
Comparison with Similar Compounds
Similar Compounds
Analogous Molecules: Compounds with similar structures but different functional groups.
Homologous Series: Molecules differing by a repeating unit, such as a methylene group.
Uniqueness
The uniqueness of the compound would be highlighted by its specific functional groups, structural features, and reactivity patterns.
Properties
CAS No. |
139203-13-7 |
---|---|
Molecular Formula |
C51H87ClN12O20 |
Molecular Weight |
1223.8 g/mol |
IUPAC Name |
2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C51H87ClN12O20/c1-4-6-7-8-9-10-11-12-16-33(66)34(67)23-36(69)56-32-25-84-51(83)39(35(68)24-52)63-49(80)40(41(72)50(81)82)64-42(73)27(5-2)57-48(79)38(26(3)65)62-45(76)30(18-21-55)59-43(74)28(15-13-14-19-53)58-46(77)31(22-37(70)71)61-44(75)29(17-20-54)60-47(32)78/h5,26,28-35,38-41,65-68,72H,4,6-25,53-55H2,1-3H3,(H,56,69)(H,57,79)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,80)(H,64,73)(H,70,71)(H,81,82)/b27-5- |
InChI Key |
XDPWWEOIDYYUDN-HCEIJDMSSA-N |
Isomeric SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
Synonyms |
N-(3,4-dihydroxy-1-oxotetradecyl)-seryl-2,4-diaminobutanoyl-alpha-aspartyl-lysyl-2,4-diaminobutanoyl-allothreonyl-2,3-didehydro-2-aminobutanoyl-threo-3-hydroxy-alpha-aspartyl-4-chloro-threonine, beta1-lactone pseudomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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